Triphenyllead chloride
Overview
Description
Triphenyllead chloride, also known as chlorotriphenyllead, is an organolead compound with the chemical formula (C₆H₅)₃PbCl. It is a white crystalline solid that is primarily used in research and industrial applications. The compound is known for its unique chemical properties and its ability to interact with various biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyllead chloride can be synthesized through several methods. One common method involves the reaction of tetraphenyllead with hydrogen chloride. The process typically involves bubbling hydrogen chloride gas into a refluxing solution of tetraphenyllead in chloroform. The reaction produces this compound and diphenyllead dichloride as by-products .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of lead chloride with phenylmagnesium bromide or phenyl lithium. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Triphenyllead chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride ion with other groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different lead-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or aryl halides, which react with this compound under mild conditions to form new organolead compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce this compound to form lead metal or other lower oxidation state lead compounds.
Major Products Formed:
Substitution Reactions: Products include various organolead compounds with different functional groups.
Oxidation Reactions: Products include lead oxides and other oxidized lead species.
Reduction Reactions: Products include elemental lead and other reduced lead compounds
Scientific Research Applications
Triphenyllead chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its effects on biological membranes and its potential as a toxic agent.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in targeting specific cellular pathways.
Industry: It is used in the production of other organolead compounds and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of triphenyllead chloride involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with cellular signaling pathways. The compound can bind to sulfhydryl groups in proteins, leading to enzyme inhibition and cellular toxicity. Its effects are concentration-dependent and can vary based on the specific biological system being studied .
Comparison with Similar Compounds
Triphenyltin chloride: Similar in structure but contains tin instead of lead.
Tributyltin chloride: Another organotin compound with different alkyl groups.
Tetraphenyllead: Contains four phenyl groups attached to lead.
Uniqueness: Triphenyllead chloride is unique due to its specific interactions with biological membranes and its ability to undergo a wide range of chemical reactions. Its toxicity and reactivity make it a valuable compound for research in both chemistry and biology .
Properties
IUPAC Name |
chloro(triphenyl)plumbane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSSWRDMHBJWKN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClPb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033793 | |
Record name | Triphenyl lead chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153-06-6 | |
Record name | Chlorotriphenylplumbane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1153-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorotriphenyllead(IV) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenyl lead chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotriphenylplumbane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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